molecular formula C20H17F2N3O2 B2879049 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097869-17-3

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2879049
CAS No.: 2097869-17-3
M. Wt: 369.372
InChI Key: OQEDTVMEYAVIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.372. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a difluorophenyl moiety and a quinoxaline derivative connected through a pyrrolidine linker. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound acts as a modulator of GPR6, a G protein-coupled receptor implicated in various neurological disorders. The modulation of GPR6 has been linked to potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit significant antitumor properties. The compound may inhibit key signaling pathways involved in tumor proliferation and survival .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may also possess such activity, although specific data on this compound is limited .

Study 1: GPR6 Modulation

In a recent study, the compound was tested for its ability to modulate GPR6 activity. Results indicated that it could significantly alter the receptor's signaling pathways, leading to enhanced neuronal survival in models of neurodegeneration .

Study 2: Antitumor Efficacy

A series of analogs were synthesized and tested for their antitumor activity against cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GPR6 ModulationEnhanced neuronal survival
Antitumor ActivityIC50 values (low micromolar)
Anti-inflammatoryReduction in inflammation
AntimicrobialPotential against pathogens

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeaturesBiological Activity
Base CompoundDifluorophenyl + QuinoxalineModulates GPR6
Analog AAdditional methyl groupIncreased antitumor activity
Analog BExtended alkyl chainEnhanced anti-inflammatory effects

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-14-6-5-13(16(22)10-14)9-20(26)25-8-7-15(12-25)27-19-11-23-17-3-1-2-4-18(17)24-19/h1-6,10-11,15H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDTVMEYAVIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.